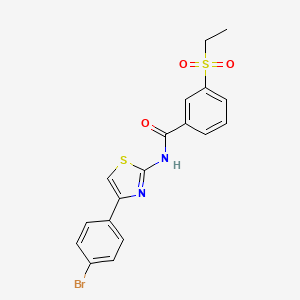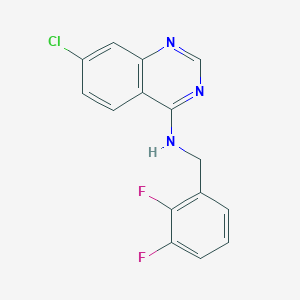
7-chloro-N-(2,3-difluorobenzyl)-4-quinazolinamine
描述
7-Chloro-N-(2,3-difluorobenzyl)-4-quinazolinamine is an organic compound belonging to the quinazolinamine family. It is a white crystalline solid that is slightly soluble in water and has the chemical formula C14H10ClF2N4. Its molecular weight is 305.7 g/mol. 7-Chloro-N-(2,3-difluorobenzyl)-4-quinazolinamine has a variety of applications in the fields of chemistry, biochemistry and medicine.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 7-chloro-N-(2,3-difluorobenzyl)-4-quinazolinamine involves the reaction of 7-chloro-4-quinazolinamine with 2,3-difluorobenzyl chloride in the presence of a base to form the desired product.
Starting Materials
7-chloro-4-quinazolinamine, 2,3-difluorobenzyl chloride, Base (e.g. NaOH, KOH)
Reaction
Step 1: Dissolve 7-chloro-4-quinazolinamine in a suitable solvent (e.g. DMF, DMSO), Step 2: Add a base (e.g. NaOH, KOH) to the solution and stir for a few minutes, Step 3: Add 2,3-difluorobenzyl chloride to the solution and stir for several hours at room temperature or under reflux, Step 4: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate), Step 5: Purify the product by recrystallization or column chromatography
作用机制
7-Chloro-N-(2,3-difluorobenzyl)-4-quinazolinamine has been shown to act on the cell cycle, by blocking the activity of certain enzymes involved in cell division. It has also been shown to inhibit the activity of certain enzymes involved in the metabolism of nucleic acids, which may lead to the inhibition of tumor cell growth.
生化和生理效应
7-Chloro-N-(2,3-difluorobenzyl)-4-quinazolinamine has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of nucleic acids, which may lead to the inhibition of tumor cell growth. It has also been shown to have anti-inflammatory effects, and to have potential therapeutic effects for the treatment of Alzheimer’s disease.
实验室实验的优点和局限性
7-Chloro-N-(2,3-difluorobenzyl)-4-quinazolinamine has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize. Additionally, it is relatively stable and has a low toxicity profile. However, it is not a potent anti-cancer drug, and its mechanism of action is not yet fully understood.
未来方向
Several potential future directions for the use of 7-Chloro-N-(2,3-difluorobenzyl)-4-quinazolinamine have been proposed. These include further research into its potential use as an anti-cancer drug, as well as its potential use as an anti-inflammatory agent. Additionally, further research into its potential use as a therapeutic agent for the treatment of Alzheimer’s disease is needed. Additionally, further research into its mechanism of action and its biochemical and physiological effects is needed. Finally, further research into its potential toxicity and its potential interactions with other drugs is needed.
科学研究应用
7-Chloro-N-(2,3-difluorobenzyl)-4-quinazolinamine has been studied for its potential application in the fields of chemistry, biochemistry and medicine. In particular, it has been studied for its potential as a novel anti-cancer drug. It has also been studied for its potential as an anti-inflammatory agent and as a potential therapeutic agent for the treatment of Alzheimer’s disease.
属性
IUPAC Name |
7-chloro-N-[(2,3-difluorophenyl)methyl]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF2N3/c16-10-4-5-11-13(6-10)20-8-21-15(11)19-7-9-2-1-3-12(17)14(9)18/h1-6,8H,7H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIRSCRJAQXPSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CNC2=NC=NC3=C2C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101327262 | |
| Record name | 7-chloro-N-[(2,3-difluorophenyl)methyl]quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666102 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
7-chloro-N-[(2,3-difluorophenyl)methyl]quinazolin-4-amine | |
CAS RN |
477861-87-3 | |
| Record name | 7-chloro-N-[(2,3-difluorophenyl)methyl]quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



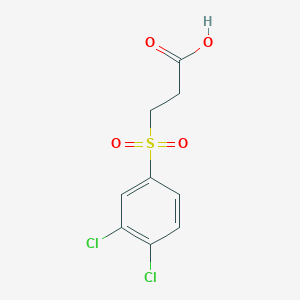
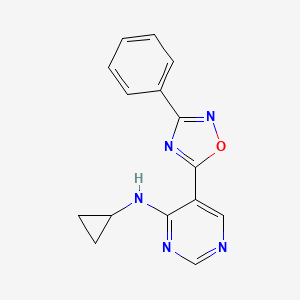
![N-(1-cyanocyclohexyl)-N-methyl-2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetamide](/img/structure/B2783718.png)
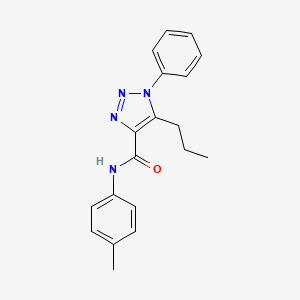
![3-methyl-4-oxo-1-phenyl-N-(2-(trifluoromethyl)phenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2783720.png)
![1-[3-Bromo-5-(difluoromethyl)phenyl]pyrrole](/img/structure/B2783722.png)
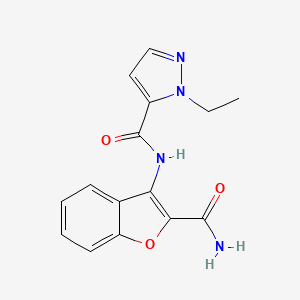
![3-(Methylthio)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B2783728.png)
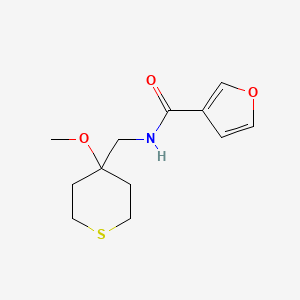
![5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B2783732.png)
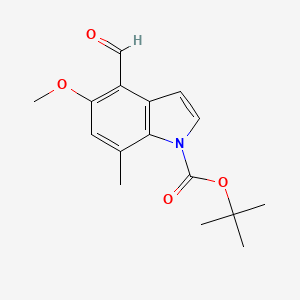
![(1R,5S)-8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2783735.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2783738.png)
